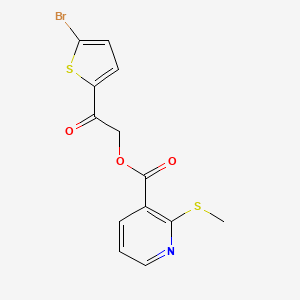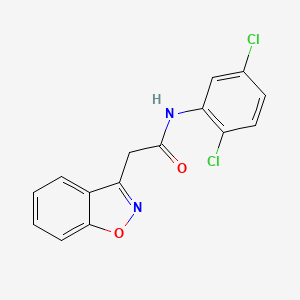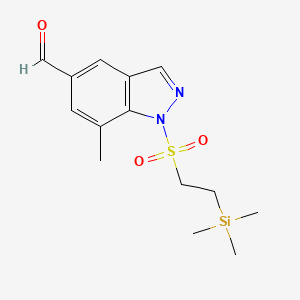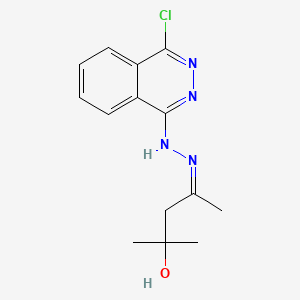![molecular formula C14H13NO3 B13358165 (2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid is an organic compound that features a furan ring substituted with an amino-methylphenyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with the amino-methylphenyl group:
Formation of the propenoic acid moiety: This can be achieved through the reaction of the substituted furan with appropriate reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the furan ring.
3-Acetoxy-2-methylbenzoic acid: Similar in structure but has different substituents on the aromatic ring.
Uniqueness
(2E)-3-[5-(2-amino-4-methylphenyl)-2-furyl]-2-propenoic acid is unique due to the presence of both the furan ring and the amino-methylphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-2-5-11(12(15)8-9)13-6-3-10(18-13)4-7-14(16)17/h2-8H,15H2,1H3,(H,16,17)/b7-4+ |
InChI Key |
YTOWAJBTQGSEFE-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13358084.png)
![Benzenesulfonylfluoride, 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]-](/img/structure/B13358094.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358097.png)
![3'-Methyl-5-chloro-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13358115.png)


![1-[(6-methoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13358133.png)


![2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358142.png)

![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
![[(2R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13358178.png)
